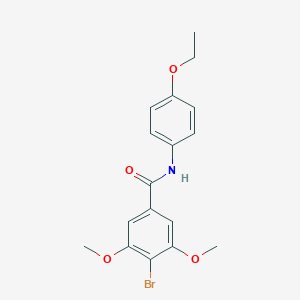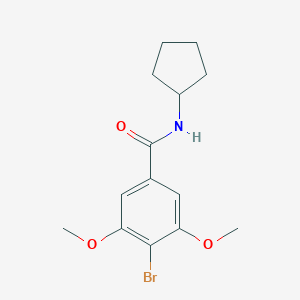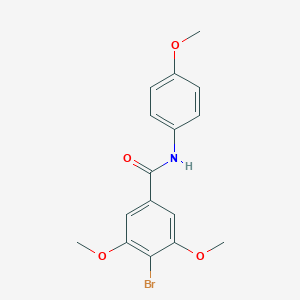
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide, commonly known as FQPA, is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. FQPA belongs to the family of heterocyclic compounds and has a molecular weight of 342.4 g/mol.
作用機序
The mechanism of action of FQPA is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. FQPA has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. FQPA has also been shown to bind to the GABA-A receptor, where it acts as a positive allosteric modulator, enhancing the activity of the receptor.
Biochemical and Physiological Effects:
FQPA has been shown to have various biochemical and physiological effects, depending on the biological target it interacts with. Inhibition of acetylcholinesterase by FQPA can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in enhanced neurotransmitter signaling. Binding of FQPA to the GABA-A receptor can enhance the activity of the receptor, leading to increased inhibitory neurotransmitter signaling.
実験室実験の利点と制限
FQPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. FQPA is also relatively inexpensive compared to other compounds with similar biological activity. However, FQPA has some limitations, including its low selectivity for biological targets and its potential toxicity.
将来の方向性
There are several future directions for research on FQPA. One possible direction is the development of FQPA-based drugs for the treatment of various diseases, including cancer and malaria. Another direction is the synthesis of FQPA-based materials for various applications, including catalysis and gas storage. Further research is also needed to understand the mechanism of action of FQPA and to improve its selectivity for specific biological targets.
合成法
The synthesis of FQPA involves the reaction of 4-fluorophenol and 5-aminoquinoline in the presence of acetic anhydride and triethylamine. The reaction takes place at room temperature and yields FQPA as a white solid with a yield of 74%. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
FQPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FQPA has been evaluated for its anticancer, antitumor, and antiparasitic properties. FQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FQPA has also been evaluated for its potential as an antiparasitic agent against Plasmodium falciparum, the parasite responsible for causing malaria.
In biochemistry, FQPA has been studied for its interaction with various biological targets, including enzymes and receptors. FQPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. FQPA has also been shown to bind to the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neurotransmitter release.
In material science, FQPA has been evaluated for its potential as a building block for the synthesis of functional materials, including metal-organic frameworks (MOFs). FQPA has been shown to form stable MOFs with various metal ions, including copper, zinc, and nickel.
特性
製品名 |
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide |
|---|---|
分子式 |
C17H13FN2O2 |
分子量 |
296.29 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13FN2O2/c18-12-6-8-13(9-7-12)22-11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
InChIキー |
YZUSGYUGBIFMEO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC3=CC=C(C=C3)F |
正規SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

